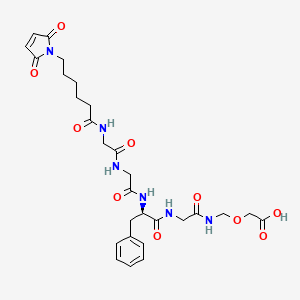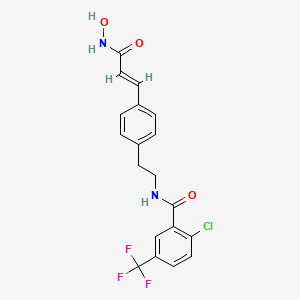
3'-DMTr-dA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Dimethoxytrityl-deoxyadenosine (3’-DMTr-dA) is a modified nucleoside used in the synthesis of oligonucleotides. It is a derivative of deoxyadenosine, where the 3’-hydroxyl group is protected by a dimethoxytrityl (DMTr) group. This protection is crucial during the synthesis of oligonucleotides to prevent unwanted reactions at the 3’-hydroxyl site.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-DMTr-dA typically involves the protection of the 3’-hydroxyl group of deoxyadenosine with a dimethoxytrityl chloride (DMTr-Cl) reagent. The reaction is carried out in the presence of a base such as pyridine. The general reaction scheme is as follows:
- Dissolve deoxyadenosine in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Add dimethoxytrityl chloride (DMTr-Cl) and a base such as pyridine.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product using chromatographic techniques to obtain 3’-DMTr-dA in high yield .
Industrial Production Methods
In an industrial setting, the synthesis of 3’-DMTr-dA follows similar principles but is scaled up to accommodate larger quantities. Automated synthesizers and continuous flow reactors are often employed to ensure consistent quality and yield. The use of solid-phase synthesis techniques, where the nucleoside is attached to a solid support, allows for efficient and rapid production of oligonucleotides .
Análisis De Reacciones Químicas
Types of Reactions
3’-DMTr-dA undergoes several types of chemical reactions, primarily focused on the removal of the DMTr protecting group and subsequent incorporation into oligonucleotides:
Deprotection: The DMTr group can be removed under acidic conditions, typically using dichloroacetic acid or trichloroacetic acid in an organic solvent.
Common Reagents and Conditions
Deprotection: Dichloroacetic acid or trichloroacetic acid in dichloromethane.
Coupling: Phosphoramidite reagents in the presence of an activator such as tetrazole.
Major Products Formed
The primary product formed from these reactions is the desired oligonucleotide sequence, which can be further modified or used in various applications .
Aplicaciones Científicas De Investigación
3’-DMTr-dA is widely used in the field of oligonucleotide synthesis, which has numerous applications in scientific research:
Chemistry: Used in the synthesis of DNA and RNA analogs for studying nucleic acid chemistry.
Biology: Employed in the creation of probes and primers for polymerase chain reaction (PCR) and other molecular biology techniques.
Medicine: Utilized in the development of antisense oligonucleotides and small interfering RNA (siRNA) for therapeutic purposes.
Industry: Applied in the production of diagnostic assays and gene synthesis
Mecanismo De Acción
The primary function of 3’-DMTr-dA is to serve as a building block in the synthesis of oligonucleotides. The DMTr group protects the 3’-hydroxyl group during the synthesis process, preventing unwanted side reactions. Once the oligonucleotide synthesis is complete, the DMTr group is removed under acidic conditions, allowing the nucleoside to participate in further reactions or hybridize with complementary nucleic acid sequences .
Comparación Con Compuestos Similares
3’-DMTr-dA is similar to other protected nucleosides used in oligonucleotide synthesis, such as:
- 3’-Dimethoxytrityl-deoxycytidine (3’-DMTr-dC)
- 3’-Dimethoxytrityl-deoxyguanosine (3’-DMTr-dG)
- 3’-Dimethoxytrityl-thymidine (3’-DMTr-T)
Uniqueness
The uniqueness of 3’-DMTr-dA lies in its specific application for protecting the 3’-hydroxyl group of deoxyadenosine. This protection is essential for the selective synthesis of oligonucleotides, ensuring high fidelity and yield in the final product .
Propiedades
Fórmula molecular |
C47H52N7O7P |
|---|---|
Peso molecular |
857.9 g/mol |
Nombre IUPAC |
N-[9-[(2R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(58-27-13-26-48)59-29-41-40(28-42(60-41)53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)61-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40?,41-,42-,62?/m1/s1 |
Clave InChI |
JMABKCCHUAJFJE-PVYRJWNMSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1C(C[C@@H](O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12383790.png)






![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid](/img/structure/B12383835.png)
![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide](/img/structure/B12383852.png)
![disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12383855.png)



![[(1R,2S,3S,5S,8S,10S,14S)-2,5,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate](/img/structure/B12383878.png)
